molecular formula C10H11N3O2 B074794 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid CAS No. 1137-00-4

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Cat. No. B074794
CAS RN: 1137-00-4
M. Wt: 205.21 g/mol
InChI Key: SNLOIIPRZGMRAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” is a compound with the CAS Number: 49758-35-2 and a molecular weight of 205.22 . It is also known by its IUPAC name, (2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid . The compound is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid”, has been reported in the literature . These compounds have shown potent activities against FGFR1, 2, and 3 .


Molecular Structure Analysis

The InChI code for “2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid” is 1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)/t8-/m0/s1 .


Chemical Reactions Analysis

The functionalization of 1H-pyrrolo[2,3-b]pyridine, a core structure in “2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid”, has been studied to provide new compounds directing toward agrochemicals and/or functional materials .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

  • Synthesis of β-Hydroxy-α-Amino Acid

    This compound is a key intermediate in the synthesis of developmental drug candidates. Efficient recombinant E. coli fermentation processes were developed for producing enzymes that catalyze its synthesis. The compound crystallizes directly from the reaction mixture, contributing to high yield and purity, which is beneficial for downstream utilization (Goldberg et al., 2015).

  • Practical Synthesis for Pharmaceutical Intermediates

    A practical synthesis method for a key pharmaceutical intermediate involving this compound has been developed. This synthesis involves a palladium-catalyzed cyanation/reduction sequence and has applications in drug development (Wang et al., 2006).

  • Preparation of Differentially Protected Azatryptophan Analogs

    This compound is used in synthesizing differentially protected azatryptophan derivatives, which are important in peptide-based drug discovery. The synthesis involves a Negishi coupling and has yielded various derivatives with potential for therapeutic applications (Nimje et al., 2020).

  • Synthesis of Nicotinic Acid Based Pseudopeptides

    This compound is involved in the synthesis of nicotinic acid-based amino acid units. These units have applications in the development of compounds with medicinal properties (Ovdiichuk et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

The development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR, including “2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid”, has promising prospects . These compounds could potentially be used in cancer therapy .

properties

IUPAC Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLOIIPRZGMRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229652
Record name DL-7-Azatryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

CAS RN

7303-50-6, 1137-00-4
Record name α-Amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7303-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Azatryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Azatryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7303-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-7-Azatryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Azatryptophan Monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-AZA-DL-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26NJJ3M0J5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Reactant of Route 2
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Reactant of Route 4
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Reactant of Route 5
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Reactant of Route 6
2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Citations

For This Compound
4
Citations
ED Gardner, BP Johnson, DA Dimas… - …, 2023 - Wiley Online Library
Aza‐substitution, the replacement of aromatic CH groups with nitrogen atoms, is an established medicinal chemistry strategy for increasing solubility, but current methods of accessing …
JJ Füller, R Röpke, J Krausze, KE Rennhack… - Journal of Biological …, 2016 - ASBMB
Violacein is a natural purple pigment of Chromobacterium violaceum with potential medical applications as antimicrobial, antiviral, and anticancer drugs. The initial step of violacein …
Number of citations: 53 www.jbc.org
W Blankenfeldt, S Schulz, D Jahn, J Moser - 2016 - researchgate.net
Violacein is a natural purple pigment of Chromobacterium violaceum with potential medical applications as antimicrobial, antiviral and anticancer drugs. The initial step of violacein …
Number of citations: 0 www.researchgate.net
E Gardner - 2021 - shareok.org
The overall aim of my work was to expand the practical utility of prenyltransferase-based biocatalysis as a tool in organic synthesis, natural product diversification, and drug discovery …
Number of citations: 0 shareok.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.